9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-cyclopropyl-N-(2-ethoxyphenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-2-22-13-6-4-3-5-12(13)20-15-14-16(18-9-17-15)21(10-19-14)11-7-8-11/h3-6,9-11H,2,7-8H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJPUVRHQCPPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through nucleophilic substitution reactions, where an ethoxyphenyl halide reacts with the purine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the ethoxyphenyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Products: Compounds with modified side chains.
Scientific Research Applications
9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallographic Data : Isopropyl and chloro-substituted analogs exhibit planar purine rings and intermolecular interactions (e.g., N–H⋯N), critical for crystal engineering .
- Biological Activity : Cyclopentyl derivatives demonstrate dual targeting of A2AR and CK1δ, suggesting the target compound’s cyclopropyl group may similarly modulate selectivity .
- Metabolic Stability : Ethoxy groups in aryl substituents (e.g., 2-ethoxyphenyl) may confer resistance to oxidative metabolism compared to methoxy or unsubstituted phenyl groups .
Biological Activity
9-Cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine is a purine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally unique, combining a cyclopropyl group with an ethoxyphenyl moiety, which may confer distinctive pharmacological properties compared to other purine analogs.
- IUPAC Name : this compound
- Molecular Formula : C14H16N4O
- Molecular Weight : 252.30 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Molecular Targets
- Enzymes : The compound may inhibit specific kinases or phosphatases, impacting signal transduction pathways.
- Receptors : It could interact with G protein-coupled receptors (GPCRs) or other membrane-bound receptors, altering their activity.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, potentially by inhibiting viral replication mechanisms.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation in various tumor models, showing promise as a therapeutic agent in oncology.
- Anti-inflammatory Effects : It may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication in vitro | |
| Anticancer | Reduced proliferation in breast and lung cancer cells | |
| Anti-inflammatory | Decreased levels of TNF-alpha in macrophage models |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 9-Cyclopropyl-9H-purin-6-amine | Lacks ethoxyphenyl group | Limited activity observed |
| N-(2-Ethoxyphenyl)-9H-purin-6-amine | Lacks cyclopropyl group | Moderate anticancer activity |
| 9H-Purin-6-amine | Lacks both groups | Minimal biological activity |
The combination of both cyclopropyl and ethoxyphenyl groups in the target compound appears to enhance its biological activity compared to its analogs.
Q & A
What are the optimal synthetic routes and critical reaction conditions for preparing 9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine?
Basic Research Focus
The synthesis of this compound likely involves nucleophilic substitution at the purine C6 position and alkylation at the N9 position. Based on analogous purine derivatives (e.g., ), a multi-step approach is recommended:
C6-Amine Formation : React 6-chloropurine with 2-ethoxyaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to substitute chlorine with the aryl amine .
N9-Cyclopropylation : Introduce the cyclopropyl group via Mitsunobu reaction or alkylation using cyclopropyl bromide and a strong base (e.g., NaH) in THF at 0–25°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Advanced Research Focus
Discrepancies may arise from pharmacokinetic (e.g., bioavailability) or pharmacodynamic (e.g., target engagement) factors. Methodological strategies include:
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess metabolic degradation .
- Plasma Protein Binding Studies : Evaluate free drug concentration via equilibrium dialysis .
- Target Engagement Profiling : Employ biophysical techniques (e.g., SPR, ITC) to measure binding affinity to kinases or nucleic acids in physiological buffers .
- In Vivo Pharmacokinetics : Conduct LC-MS/MS-based exposure studies in rodent models to correlate plasma/tissue concentrations with efficacy .
What analytical techniques are recommended for confirming tautomeric forms and structural stability of this compound?
Basic Research Focus
Tautomerism in purines affects reactivity and bioactivity. Key techniques:
- NMR Spectroscopy : Analyze , , and spectra in DMSO-d₆ to identify tautomeric shifts (e.g., N7 vs. N9 protonation) .
- X-ray Crystallography : Resolve crystal structures to determine bond lengths/angles and confirm the dominant tautomer .
- pH-Dependent UV-Vis Spectroscopy : Monitor absorbance changes (240–280 nm) across pH 3–10 to identify tautomeric equilibria .
How can researchers elucidate the interaction mechanism between this compound and kinase enzymes?
Advanced Research Focus
Kinase inhibition is common for purine derivatives. Methodological approaches:
- Molecular Docking : Use AutoDock or Schrödinger to model binding poses in ATP-binding pockets, guided by crystallographic data (e.g., PDB IDs for similar purine-kinase complexes) .
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence-based ADP-Glo™ kinase assays .
- Cellular Pathway Analysis : Perform phosphoproteomics (LC-MS/MS) to identify downstream signaling targets in cancer cell lines .
What experimental approaches validate solubility and formulation challenges for this compound?
Advanced Research Focus
Low solubility is common in lipophilic purines. Strategies include:
- Solubility Screening : Test in biorelevant media (FaSSIF/FeSSIF) using shake-flask or HPLC methods .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
- Nanoformulation : Develop liposomal or PEGylated nanoparticles and assess stability via dynamic light scattering (DLS) .
How should researchers address conflicting data in SAR studies for substituent effects on bioactivity?
Advanced Research Focus
Structure-activity relationship (SAR) contradictions may stem from assay variability or substituent electronic effects. Mitigation steps:
- Consistent Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Computational SAR : Use QSAR models (e.g., CoMFA) to predict electronic (Hammett σ) and steric (Taft Eₛ) contributions of substituents .
- Orthogonal Assays : Validate hits across multiple platforms (e.g., SPR for binding, cell viability for efficacy) .
What strategies optimize the compound’s selectivity for nucleic acid vs. protein targets?
Advanced Research Focus
Purines often interact with both DNA and kinases. To enhance selectivity:
- Competitive FRET Assays : Compare binding to DNA G-quadruplexes vs. kinase ATP sites .
- CRISPR-Cas9 Knockout Models : Use kinase-null cells to isolate nucleic acid-mediated effects .
- Chemical Modifications : Introduce bulky groups (e.g., 2-ethoxyphenyl) to sterically hinder kinase binding while maintaining DNA intercalation .
How can researchers characterize degradation products under accelerated stability conditions?
Basic Research Focus
For regulatory compliance, stability studies are critical:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions .
- LC-HRMS Analysis : Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways .
- ICH Guidelines : Follow Q1A(R2) for storage recommendations (e.g., desiccated, -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
